molecular formula C17H16N2O3S B11128390 4-(benzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine

4-(benzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine

Cat. No.: B11128390
M. Wt: 328.4 g/mol
InChI Key: QPHXHTNIXXDVNF-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine is a complex organic compound that features a benzenesulfonyl group, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. This can be achieved by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfonyl chloride is then reacted with N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

4-(benzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The oxazole ring may also play a role in binding to biological targets, affecting various pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonyl derivatives and oxazole-containing molecules. Examples are:

  • 4-(benzenesulfonyl)-N-methyl-2-phenyl-1,3-oxazol-5-amine
  • 4-(benzenesulfonyl)-N-methyl-2-(2-chlorophenyl)-1,3-oxazol-5-amine

Uniqueness

What sets 4-(benzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine apart is its specific substitution pattern, which can lead to unique chemical and biological properties. The presence of the methyl group on the phenyl ring can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C17H16N2O3S/c1-12-8-6-7-11-14(12)15-19-17(16(18-2)22-15)23(20,21)13-9-4-3-5-10-13/h3-11,18H,1-2H3

InChI Key

QPHXHTNIXXDVNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)NC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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